molecular formula C20H30O4 B14197692 4-Formyl-2-methoxyphenyl dodecanoate CAS No. 918153-26-1

4-Formyl-2-methoxyphenyl dodecanoate

Cat. No.: B14197692
CAS No.: 918153-26-1
M. Wt: 334.4 g/mol
InChI Key: YPTBHYSUTFWFKZ-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl dodecanoate is an organic compound with the molecular formula C20H30O4 It is a derivative of vanillin, a well-known flavoring agent, and is characterized by the presence of a formyl group, a methoxy group, and a dodecanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl dodecanoate typically involves the esterification of 4-formyl-2-methoxyphenol with dodecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as the use of dimethyl carbonate as a solvent, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl dodecanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-Carboxy-2-methoxyphenyl dodecanoate.

    Reduction: 4-Hydroxymethyl-2-methoxyphenyl dodecanoate.

    Substitution: Various substituted phenyl dodecanoates depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2-methoxyphenyl dodecanoate has several applications in scientific research:

Properties

CAS No.

918153-26-1

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) dodecanoate

InChI

InChI=1S/C20H30O4/c1-3-4-5-6-7-8-9-10-11-12-20(22)24-18-14-13-17(16-21)15-19(18)23-2/h13-16H,3-12H2,1-2H3

InChI Key

YPTBHYSUTFWFKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

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